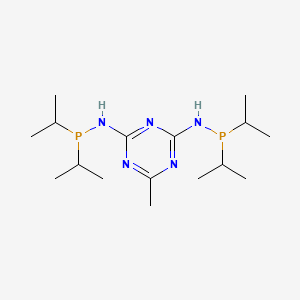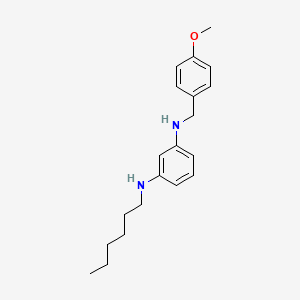
N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine (abbreviated as BDPT) is a bifunctional ligand used in coordination chemistry. It is used for the synthesis of metal complexes with a variety of applications in organic synthesis, catalysis, and materials science. BDPT is a versatile ligand due to its ability to form stable metal complexes with a wide range of metals and its ability to bind to metal centers in a variety of orientations.
Aplicaciones Científicas De Investigación
N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research. It is used in the synthesis of metal complexes for catalysis, organic synthesis, and materials science applications. This compound is also used in the synthesis of coordination polymers for applications in sensing, drug delivery, and photoluminescence. Additionally, this compound is used in the synthesis of metal-organic frameworks for applications in drug delivery, catalysis, and gas storage.
Mecanismo De Acción
The mechanism of action of N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine involves the formation of coordination complexes with metal ions. This compound is able to form a variety of coordination complexes with metals due to its bifunctional nature. This compound binds to metals in a variety of orientations, allowing for the formation of a variety of coordination complexes with different properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown due to its limited use in humans. However, this compound has been shown to have some beneficial effects in in vitro studies. This compound has been shown to have anti-cancer effects, as well as anti-inflammatory and anti-bacterial effects. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine in lab experiments is its ability to form stable complexes with a wide range of metals. This allows for the synthesis of a variety of coordination complexes with different properties. Additionally, this compound is relatively easy to synthesize, making it a convenient reagent for lab experiments.
The main limitation of using this compound in lab experiments is its limited availability. This compound is not widely available commercially, making it difficult to obtain for lab experiments. Additionally, this compound is relatively expensive, making it cost-prohibitive for some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine in scientific research. This compound could be used in the synthesis of metal-organic frameworks for applications in drug delivery, catalysis, and gas storage. Additionally, this compound could be used in the synthesis of coordination polymers for applications in sensing, drug delivery, and photoluminescence. This compound could also be used in the synthesis of metal complexes for applications in organic synthesis and catalysis. Finally, this compound could be used in the synthesis of complex molecules for applications in drug discovery and drug development.
Métodos De Síntesis
N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine is synthesized through a reaction between diisopropyl phosphite and 1,3,5-triazine-2,4-diamine. The reaction is conducted in an aqueous solution of sodium hydroxide and is heated to a temperature of 80°C. The reaction is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
2-N,4-N-bis[di(propan-2-yl)phosphanyl]-6-methyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N5P2/c1-10(2)22(11(3)4)20-15-17-14(9)18-16(19-15)21-23(12(5)6)13(7)8/h10-13H,1-9H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYURYMVMZGPCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NP(C(C)C)C(C)C)NP(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














